A Comprehensive Technical Guide to the Synthesis of 1,9-Dichloroacridine from N-Phenylanthranilic Acid
A Comprehensive Technical Guide to the Synthesis of 1,9-Dichloroacridine from N-Phenylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of 1,9-dichloroacridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, N-phenylanthranilic acid, and proceeds through key intermediates including acridone and 9-chloroacridine. This document provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the reaction workflows to ensure clarity and reproducibility for researchers in the field.
Synthetic Strategy Overview
The synthesis of 1,9-dichloroacridine from N-phenylanthranilic acid is a multi-step process. The core strategy involves the initial formation of the tricyclic acridone scaffold, followed by sequential chlorination steps. An alternative and more regioselective approach involves the synthesis of a chlorinated N-phenylanthranilic acid derivative prior to cyclization to ensure the desired 1,9-disubstitution pattern. This guide will focus on a plausible pathway derived from established chemical principles, commencing with the foundational Ullmann condensation.
Logical Flow of the Synthesis:
Caption: Overall synthetic workflow from N-phenylanthranilic acid to 1,9-dichloroacridine.
Experimental Protocols
Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
N-Phenylanthranilic acid is conveniently synthesized via the Ullmann condensation, which involves the copper-catalyzed coupling of an aniline with a halogenated benzoic acid.[1]
Reaction Scheme:
Aniline + 2-Chlorobenzoic Acid → N-Phenylanthranilic Acid
Experimental Protocol:
A mixture of 2-chlorobenzoic acid (25.64 mmol), aniline (12.82 mmol), potassium carbonate (19.23 mmol), and copper powder (19.23 mmol) in dimethylformamide (50 mL) is heated to reflux at 130°C and stirred overnight.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and filtered through celite. The filtrate is then added to 200 mL of water, and the pH is adjusted to approximately 3 with hydrochloric acid to precipitate the product. The resulting solid is collected by suction filtration and dried to yield N-phenylanthranilic acid as a dark green solid.[2]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 213.23 | ~90 | 181-184 |
Step 2: Cyclization of N-Phenylanthranilic Acid to Acridone
The intramolecular cyclization of N-phenylanthranilic acid to form the acridone core is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[3][4]
Reaction Scheme:
N-Phenylanthranilic Acid → Acridone
Experimental Protocol:
N-phenylanthranilic acid (0.2 mole) is dissolved in 100 cc of concentrated sulfuric acid (sp. gr. 1.84) in a 500-cc flask.[3] The solution is heated on a boiling water bath for four hours. The hot solution is then carefully poured into 1 L of boiling water. The resulting yellow precipitate is filtered after boiling for five minutes. The moist solid is boiled for five minutes with a solution of 30 g of sodium carbonate in 400 cc of water, collected by suction, and washed thoroughly with water. After air-drying, crude acridone is obtained.[3]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Acridone | C₁₃H₉NO | 195.22 | 91-96 | 344-346 (crude) |
Step 3: Synthesis of 9-Chloroacridine
The conversion of acridone to 9-chloroacridine is a crucial step that activates the 9-position for further nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]
Reaction Scheme:
Acridone → 9-Chloroacridine
Experimental Protocol:
In a 500-ml round-bottomed flask fitted with a water-cooled condenser, 46 g of acridone (or 50 g of N-phenylanthranilic acid) is mixed with 160 ml of phosphorus oxychloride.[5] The mixture is slowly heated to 85–90°C on a water bath. A vigorous reaction will occur, and the flask should be removed from the heat. Once the initial reaction subsides, the flask is heated in an oil bath at 135–140°C for 2 hours. The excess phosphorus oxychloride is removed by distillation under vacuum. The cooled residue is then poured into a well-stirred mixture of 200 ml of concentrated ammonia solution, 500 g of ice, and 200 ml of chloroform. After the solid has dissolved, the chloroform layer is separated, and the aqueous layer is extracted with additional chloroform. The combined chloroform extracts are dried over calcium chloride, filtered, and the solvent is removed by distillation to yield crude 9-chloroacridine.[5]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 9-Chloroacridine | C₁₃H₈ClN | 213.66 | Nearly Theoretical | 117-118 |
Step 4: Synthesis of 1,9-Dichloroacridine
The regioselective introduction of a second chlorine atom at the 1-position of the acridine ring is the most challenging step. Direct electrophilic chlorination of 9-chloroacridine often leads to a mixture of isomers. A more controlled approach involves the synthesis of a pre-chlorinated precursor.
Alternative Regioselective Strategy:
A more reliable route to 1,9-dichloroacridine involves the Ullmann condensation of 2,6-dichloroaniline with anthranilic acid to form N-(2,6-dichlorophenyl)anthranilic acid. Subsequent cyclization and chlorination at the 9-position would then yield the desired product.
Workflow for Regioselective Synthesis:
Caption: A proposed regioselective pathway to 1,9-dichloroacridine.
Experimental Protocol (Conceptual):
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Synthesis of N-(2,6-dichlorophenyl)anthranilic acid: Following a modified Ullmann condensation protocol, 2,6-dichloroaniline would be reacted with 2-halobenzoic acid in the presence of a copper catalyst and a base.
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Cyclization to 1-Chloroacridone: The resulting N-(2,6-dichlorophenyl)anthranilic acid would be cyclized using a strong acid like polyphosphoric acid or concentrated sulfuric acid. The presence of the chlorine atom at the 2-position of the phenyl ring is expected to direct the cyclization to yield 1-chloroacridone.
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Chlorination to 1,9-Dichloroacridine: The final step would involve the chlorination of 1-chloroacridone at the 9-position using a reagent such as phosphorus oxychloride, similar to the synthesis of 9-chloroacridine.
Quantitative Data (Predicted):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2,6-dichlorophenyl)anthranilic acid | C₁₃H₉Cl₂NO₂ | 282.12 |
| 1-Chloroacridone | C₁₃H₈ClNO | 229.66 |
| 1,9-Dichloroacridine | C₁₃H₇Cl₂N | 248.11 |
Conclusion
This technical guide outlines a comprehensive synthetic route to 1,9-dichloroacridine starting from N-phenylanthranilic acid. While the initial steps to form 9-chloroacridine are well-established, the regioselective introduction of a second chlorine atom at the 1-position presents a significant challenge. The proposed alternative strategy, commencing with chlorinated precursors, offers a more controlled and promising pathway to the desired 1,9-dichloroacridine. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of acridine derivatives for various applications in drug discovery and materials science. Further experimental validation of the proposed regioselective pathway is encouraged to establish optimal reaction conditions and yields.
